molecular formula C16H16O3 B5610780 2,6-dimethylphenyl 4-methoxybenzoate

2,6-dimethylphenyl 4-methoxybenzoate

Cat. No. B5610780
M. Wt: 256.30 g/mol
InChI Key: XPCHJCRCGXQEFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,6-dimethylphenyl 4-methoxybenzoate often involves cycloaddition reactions, where cyclic compounds are formed by the sequential addition of atoms to existing molecules. For instance, a one-pot synthesis method for related compounds like 6-alkylsalicylates and 2,5-dialkylresorcinols has been developed, highlighting the efficiency of such synthetic approaches in producing complex organic molecules (Kanakam et al., 1989).

Molecular Structure Analysis

The molecular structure of related compounds often features intricate arrangements of atoms, contributing to their unique properties. For example, the structure of certain imidazole dicarboxylate-based lanthanide frameworks shows a three-dimensional solid-state framework, influenced by the arrangement of atoms and bonds within the molecule (Shi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound often exhibit selectivity and specificity, leading to various products depending on the reaction conditions. For instance, thermolysis reactions can lead to complex products through a cascade of carbene and other reactions, demonstrating the intricate nature of organic chemical reactions (Kassam & Warkentin, 1994).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline forms and emission behaviors, can be influenced by their molecular structure and the presence of specific functional groups. For example, polymorphism-dependent emission has been observed in certain compounds, where different crystalline forms exhibit varying emission properties (Gu et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial in understanding the behavior of compounds like this compound under different conditions. Highly chemoselective reactions have been reported, highlighting the ability to selectively modify specific functional groups without affecting others, which is essential for the targeted synthesis of complex molecules (Selva & Tundo, 2006).

Scientific Research Applications

  • Chemical Structure and Synthesis : A study by Balgir, Mander, and Mander (1973) focused on the structural revision of melicope extractives, involving compounds related to 2,6-dimethylphenyl 4-methoxybenzoate. This work highlights the significance of these compounds in the field of organic chemistry and natural product synthesis (Balgir, Mander, & Mander, 1973).

  • Materials Science and Polymer Chemistry : Jerussi (1971) explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). This research is vital for understanding the stability and degradation of polymers based on similar chemical structures (Jerussi, 1971).

  • Catalysis and Chemical Reactions : A bioinspired dicopper complex was studied by Prokofieva et al. (2008) for its ability to catalyze benzylic para-C-H activation, producing compounds like 4-methoxymethyl-2,6-dimethylphenol. This research is significant for catalysis and synthetic chemistry (Prokofieva, Prikhod'ko, Dechert, & Meyer, 2008).

  • Physical Chemistry and Radical Chemistry : The study by Steenken, O'Neill, and Schulte‐Frohlinde (1977) on the formation of radical zwitterions from methoxylated benzoic acids, including 2,4,6-dimethoxybenzoic acid, provides insights into the electron transfer processes and radical chemistry relevant to these compounds (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

  • Luminescence Sensing : Shi et al. (2015) developed novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which exhibit luminescence sensing capabilities for benzaldehyde-based derivatives. This study is significant for the development of advanced sensing materials (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

(2,6-dimethylphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-5-4-6-12(2)15(11)19-16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHJCRCGXQEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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